molecular formula C14H13N5S B353109 4-(5-Methyl-2-thienyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine CAS No. 451508-89-7

4-(5-Methyl-2-thienyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No.: B353109
CAS No.: 451508-89-7
M. Wt: 283.35g/mol
InChI Key: UQNQKBYHVFARND-UHFFFAOYSA-N
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Description

4-(5-Methyl-2-thienyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a complex heterocyclic compound that combines the structural features of thiazole, triazine, and benzimidazole

Mechanism of Action

Target of Action

The primary target of 4-(5-Methyl-2-thienyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and DNA replication. It is involved in the conversion of dihydrofolate to tetrahydrofolate, a reaction that is essential for the synthesis of purines and thymidylate, which are building blocks of DNA .

Mode of Action

The compound interacts with its target, DHFR, by inhibiting its activity . This inhibition disrupts the synthesis of nucleotides and impedes DNA replication.

Biochemical Pathways

The inhibition of DHFR affects the folic acid pathway , leading to a decrease in the production of purines and thymidylate . This results in the disruption of DNA replication and cell division, particularly in rapidly dividing cells. The downstream effects include the inhibition of cell growth and proliferation, which can be particularly effective against cancer cells .

Pharmacokinetics

For instance, the compound’s solubility in water and organic solvents could affect its absorption and distribution in the body .

Result of Action

The result of the compound’s action is the inhibition of cell growth and proliferation, particularly in rapidly dividing cells such as cancer cells . By inhibiting DHFR and disrupting the folic acid pathway, the compound can effectively halt DNA replication and cell division .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and efficacy. Additionally, the presence of other substances, such as proteins or other drugs, could potentially interact with the compound and alter its action .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-(5-Methyl-2-thienyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine are largely defined by its interactions with various biomolecules. It has been found to inhibit the activity of mammalian dihydrofolate reductase , an enzyme involved in the metabolic pathway that leads to the synthesis of DNA, RNA, and proteins. The nature of these interactions is likely to be complex and may involve both covalent and non-covalent bonds.

Cellular Effects

Given its inhibitory effect on dihydrofolate reductase, it is likely to influence cell function by affecting the synthesis of DNA, RNA, and proteins . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with dihydrofolate reductase . By inhibiting this enzyme, the compound can disrupt the metabolic pathway that leads to the synthesis of DNA, RNA, and proteins. This could result in changes in gene expression and potentially affect various cellular processes.

Metabolic Pathways

This compound is known to interact with the enzyme dihydrofolate reductase , which is involved in the metabolic pathway leading to the synthesis of DNA, RNA, and proteins

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-2-thienyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common route involves the cyclization of appropriate thiazole and benzimidazole derivatives under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the triazino ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, solid-phase synthesis, and the use of green chemistry principles are employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-2-thienyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(5-Methyl-2-thienyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Methyl-2-thienyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is unique due to its combined structural features, which may confer distinct biological and chemical properties not observed in simpler analogs .

Properties

IUPAC Name

4-(5-methylthiophen-2-yl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5S/c1-8-6-7-11(20-8)12-17-13(15)18-14-16-9-4-2-3-5-10(9)19(12)14/h2-7,12H,1H3,(H3,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNQKBYHVFARND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2N=C(NC3=NC4=CC=CC=C4N23)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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